N-(2-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-(2-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a complex organic compound with a unique structure that includes an indole core, a dimethoxyphenyl group, and an acetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core and the dimethoxyphenyl group. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Dimethoxyphenyl Group: This step involves the acylation of the indole core with 3,4-dimethoxyphenylacetic acid using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or indole nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
N-(2-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.
Gene Expression Modulation: Influencing the expression of specific genes, leading to changes in protein synthesis and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide
- N-(4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}acetyl)phenyl)acetamide
Uniqueness
N-(2-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is unique due to its specific combination of an indole core, a dimethoxyphenyl group, and an acetamide linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H25N3O4 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C22H25N3O4/c1-25-17-7-5-4-6-16(17)14-18(25)22(27)24-11-10-23-21(26)13-15-8-9-19(28-2)20(12-15)29-3/h4-9,12,14H,10-11,13H2,1-3H3,(H,23,26)(H,24,27) |
InChI Key |
ZIHOTVGWQRRVIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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